N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)
CAS No.: 6131-51-7
Cat. No.: VC10998777
Molecular Formula: C25H26N2O4
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6131-51-7 |
|---|---|
| Molecular Formula | C25H26N2O4 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29) |
| Standard InChI Key | RGUMEWAANGIEAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide, reflects its symmetrical bis-amide structure. Key features include:
-
Aromatic systems: Two 4-methylbenzoyl groups and a 3,4-dimethoxyphenyl central core.
-
Functional groups: Methoxy (-OCH), methyl (-CH), and amide (-CONH-) substituents.
-
Stereoelectronic properties: The meta- and para-substituted methoxy groups influence electronic distribution, while the amide linkages enable hydrogen bonding .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 6131-51-7 |
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C |
| InChIKey | RGUMEWAANGIEAZ-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The compound is hypothesized to form via condensation reactions between 3,4-dimethoxybenzaldehyde and 4-methylbenzamide precursors. A plausible route involves:
-
Schiff base formation: Reaction of 3,4-dimethoxybenzaldehyde with excess 4-methylbenzylamine.
-
Oxidation or coupling: Stabilization of the imine intermediate to form the bis-amide structure.
Supporting methodologies from analogous benzamide syntheses include:
-
Transamidation: Base-free coupling of activated amides under mild conditions, as demonstrated for N-pivaloyl benzamides .
-
Stepwise acylation: Sequential reaction of diamines with acyl chlorides, though steric hindrance may necessitate optimized conditions .
Table 2: Hypothetical Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reactants | 3,4-Dimethoxybenzaldehyde, 4-methylbenzamide |
| Catalyst | None (base-free) |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | 25–80°C |
| Yield | ~70–80% (estimated) |
Analytical Characterization
Key techniques for structural confirmation include:
-
NMR spectroscopy: and NMR to resolve methyl, methoxy, and amide proton environments .
-
Mass spectrometry: High-resolution MS to verify the molecular ion peak at m/z 418.5.
-
X-ray crystallography: For crystalline samples, analysis of dihedral angles and hydrogen-bonding networks, as seen in related N-arylbenzamides .
Structural and Crystallographic Insights
Conformational Analysis
Crystallographic studies of analogous compounds, such as N-(3,4-dimethylphenyl)-4-methylbenzamide, reveal two distinct molecular conformers in the asymmetric unit:
-
Anti conformation: N–H bond anti to the meta-methyl group (dihedral angle: 52.6° between benzene rings).
-
Syn conformation: N–H bond syn to the substituent (dihedral angle: 10.5°) .
These findings suggest that steric and electronic factors govern rotational flexibility around the amide bond.
Intermolecular Interactions
In the solid state, N–H⋯O hydrogen bonds dominate packing arrangements, forming infinite chains along crystallographic axes . For the target compound, similar interactions are expected, with methoxy groups potentially participating in C–H⋯O contacts.
Material Science Applications
Polymer and Liquid Crystal Design
The rigid bis-amide scaffold and aromatic planar groups make this compound a candidate for:
-
Thermotropic liquid crystals: Stabilization of mesophases via π-π stacking.
-
High-performance polymers: Incorporation into polyamides or polyimides for enhanced thermal stability.
Surface Modification
Functionalization of nanomaterials (e.g., graphene oxide) via amide linkages could improve dispersibility in composite matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume